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Compound Name: Chloro(dimethylsulfide)gold(I)

Cat. No.: B1661945 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Gateway to Gold(I)
Chemistry
Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a cornerstone

reagent in the field of gold chemistry. This air-stable, white solid serves as a pivotal precursor

for the synthesis of a vast array of gold(I) complexes, including those with phosphine, N-

heterocyclic carbene (NHC), and acetylide ligands.[1] Its utility spans from homogeneous

catalysis in organic synthesis to the development of novel therapeutic agents and advanced

materials.[2][3] The labile nature of the dimethyl sulfide ligand facilitates its facile displacement,

making it an ideal entry point for creating more complex and tailored gold(I) compounds.[1][4]

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of chloro(dimethylsulfide)gold(I), offering researchers and professionals a detailed

reference for its characterization and use. The causality behind experimental choices and the

interpretation of spectroscopic data are emphasized to ensure a thorough understanding of this

important compound.

Molecular Structure and Bonding
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Chloro(dimethylsulfide)gold(I) adopts a nearly linear geometry around the central gold(I)

atom, a characteristic feature of two-coordinate d¹⁰ metal complexes. The Cl-Au-S bond angle

is approximately 176.9°, with an Au-S bond distance of about 2.271 Å.[4] This linear

arrangement minimizes steric hindrance and electronic repulsion, contributing to the

compound's reactivity and utility as a synthetic precursor.

Synthesis of Chloro(dimethylsulfide)gold(I)
The synthesis of chloro(dimethylsulfide)gold(I) is a well-established procedure, though

careful execution is necessary to ensure high purity and yield. The most common method

involves the reduction of chloroauric acid (HAuCl₄) in the presence of dimethyl sulfide.

Experimental Protocol: Synthesis from Chloroauric Acid
This protocol is adapted from established literature procedures.

Materials:

Chloroauric acid (HAuCl₄)

Dimethyl sulfide ((CH₃)₂S)

Deionized water

Ethanol

Procedure:

Dissolution of Chloroauric Acid: Dissolve chloroauric acid in deionized water.

Addition of Dimethyl Sulfide: To the aqueous solution of chloroauric acid, add an excess of

dimethyl sulfide with vigorous stirring. The dimethyl sulfide acts as both a reducing agent and

a ligand.

Precipitation: The product, chloro(dimethylsulfide)gold(I), will precipitate from the solution

as a white solid.
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Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid

sequentially with water and ethanol to remove any unreacted starting materials and

byproducts.

Drying: Dry the purified product under vacuum to yield chloro(dimethylsulfide)gold(I) as a

white, crystalline solid.

The balanced chemical equation for this reaction is: HAuCl₄ + 2(CH₃)₂S + H₂O → (CH₃)₂SAuCl

+ 3HCl + (CH₃)₂SO

Chloroauric Acid (aq)

Precipitation of (CH₃)₂SAuCl

+ (CH₃)₂S (excess)

Dimethyl Sulfide

Vacuum Filtration

Washing (H₂O, Ethanol)

Drying under Vacuum

Pure (CH₃)₂SAuCl

Click to download full resolution via product page
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Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for confirming the identity and purity of

chloro(dimethylsulfide)gold(I). The following sections detail the expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of

chloro(dimethylsulfide)gold(I) in solution. Spectra are typically recorded in deuterated

chloroform (CDCl₃).

¹H NMR Spectroscopy:

The ¹H NMR spectrum is characterized by a single sharp resonance for the six equivalent

protons of the two methyl groups of the dimethyl sulfide ligand.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum displays a single resonance corresponding to the two equivalent methyl

carbons of the dimethyl sulfide ligand.

Nucleus Solvent
Chemical Shift

(δ, ppm)
Multiplicity Assignment

¹H CDCl₃ ~2.7 Singlet -CH₃

¹³C CDCl₃ ~25.0 Singlet -CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the specific

experimental conditions.
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Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly in the far-infrared region, provides valuable information

about the metal-ligand vibrations in chloro(dimethylsulfide)gold(I). The coordination of the

dimethyl sulfide ligand to the gold(I) center results in shifts of the ligand's vibrational

frequencies compared to the free ligand.

The key vibrational modes of interest are the Au-Cl and Au-S stretching frequencies, which are

indicative of the bond strengths and the overall structure of the complex.

Vibrational Mode Frequency (cm⁻¹) Intensity Assignment

ν(Au-Cl) ~330 Strong Au-Cl stretch

ν(Au-S) ~290 Medium Au-S stretch

δ(C-S-C) ~700-750 Medium C-S-C bend

ρ(CH₃) ~900-1000 Medium-Strong CH₃ rock

ν(C-H) ~2900-3000 Medium C-H stretch
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Note: Frequencies are approximate and can be influenced by the physical state of the sample

(solid-state vs. solution) and the spectroscopic technique (IR vs. Raman).

The presence of strong absorptions in the far-IR region is a key diagnostic feature for the

formation of the gold(I) complex and the coordination of both the chloride and dimethyl sulfide

ligands.

Applications in Research and Development
The significance of chloro(dimethylsulfide)gold(I) lies in its role as a versatile starting

material.[1] Its applications are widespread and continually expanding:

Catalysis: It is a precursor to numerous catalytically active gold(I) species used in a variety of

organic transformations, including cycloadditions and cross-coupling reactions.[5]

Synthesis of Gold(I) Complexes: The facile displacement of the dimethyl sulfide ligand allows

for the synthesis of a wide range of gold(I) complexes with tailored electronic and steric

properties.[1]

Nanomaterials: It can be employed in the synthesis of gold nanoparticles with controlled

sizes and surface functionalities.

Medicinal Chemistry: As a precursor to more complex gold(I) compounds, it plays a role in

the development of potential therapeutic agents, particularly in the area of anticancer and

antirheumatic drugs.

Conclusion
Chloro(dimethylsulfide)gold(I) is a fundamentally important compound for any researcher

working in the field of gold chemistry. A thorough understanding of its synthesis and

spectroscopic properties is essential for its effective use in the laboratory. This guide provides

the core data and protocols necessary for the confident handling and characterization of this

versatile reagent, empowering scientists to explore the rich and expanding chemistry of gold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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